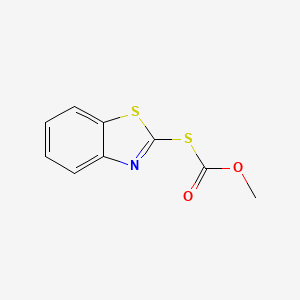

S-1,3-Benzothiazol-2-yl O-methyl carbonothioate

Description

S-1,3-Benzothiazol-2-yl O-methyl carbonothioate is a sulfur-containing heterocyclic compound characterized by a benzothiazole core linked to a methyl thioester group. This compound belongs to a class of thioesters with applications in medicinal chemistry, particularly as acylating agents in the synthesis of bioactive molecules. Its structure features a planar benzothiazole ring fused to a thiazole moiety, with the O-methyl thioester group contributing to its reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Crystallographic studies (e.g., P2₁/c space group, monoclinic system) reveal a dihedral angle of 1.2° between the benzothiazole and thiazole rings, indicating near coplanarity, which enhances conjugation and stability. The compound forms hydrogen-bonded dimers via N–H⋯N interactions (R²²(8) and R²²(10) motifs), critical for its solid-state packing and solubility properties .

Properties

CAS No. |

54420-79-0 |

|---|---|

Molecular Formula |

C9H7NO2S2 |

Molecular Weight |

225.3 g/mol |

IUPAC Name |

methyl 1,3-benzothiazol-2-ylsulfanylformate |

InChI |

InChI=1S/C9H7NO2S2/c1-12-9(11)14-8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3 |

InChI Key |

WFHLJEXNRBLUBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)SC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: S-1,3-Benzothiazol-2-yl O-methyl carbonothioate is used as a building block in organic synthesis, contributing to the development of new chemical compounds. Biology: Medicine: It is explored for its medicinal properties, such as antimicrobial and anti-inflammatory activities. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which S-1,3-Benzothiazol-2-yl O-methyl carbonothioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

S-(1H-Benzo[d]imidazol-2-yl) O-Methyl Carbonothioate (ZR-8)

- Structure : Replaces the benzothiazole core with a benzimidazole ring.

- Synthesis: Prepared via reaction of 2-mercaptobenzimidazole with methyl chloroformate in ethanol/K₂CO₃ .

- Spectroscopic Differences :

- Bioactivity : Exhibits antimicrobial properties, though less potent than benzothiazole-based thioesters due to reduced electron-withdrawing effects .

O-Ethyl S-(5-Methoxybenzothiazol-2-yl) Carbonothioate (Compound 1)

- Structure : Ethyl ester substituent instead of methyl, with a 5-methoxy group on the benzothiazole ring.

- Synthesis : Derived from 2-mercapto-5-methoxybenzothiazole and ethyl 2-chloroacetate .

- Impact of Substituents :

- The 5-methoxy group enhances electron density on the benzothiazole ring, increasing stability but reducing electrophilicity compared to the unsubstituted derivative.

- Ethyl ester confers higher lipophilicity, improving membrane permeability in MAO-B inhibition assays (IC₅₀ values: 3a–3j derivatives range 0.12–1.8 µM) .

Role of O-Methylation and Positional Isomerism

- O-Methylation Effects: Activity Trends: Compounds with two O-methyl groups (e.g., derivatives 17 and 19) show enhanced bioactivity compared to non-methylated (inactive) or tetra-methylated (inactive) analogues. This suggests an optimal balance between steric bulk and electronic effects . Binding Affinity: In QSAR studies, o-methyl substituents (e.g., (S)-2) exhibit nanomolar affinity for 5-HT₁A receptors, attributed to favorable van der Waals interactions and reduced torsional strain .

Physicochemical and Crystallographic Comparisons

| Property | S-1,3-Benzothiazol-2-yl O-Methyl Carbonothioate | ZR-8 | Compound 1 |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₂S₃ | C₉H₈N₂O₂S | C₁₀H₁₁NO₂S₂ |

| Crystal System | Monoclinic (P2₁/c) | Not reported | Orthorhombic (Pna2₁) |

| Hydrogen Bonding Motifs | R²²(8), R²²(10) | N–H⋯O (R²²(8)) | C–H⋯π interactions |

| Thioester C=O IR (cm⁻¹) | 1654–1699 | 1733.69 | 1685–1700 |

| Bioactivity | Cephalosporin synthesis | Antimicrobial | MAO-B inhibition |

Biological Activity

S-1,3-Benzothiazol-2-yl O-methyl carbonothioate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds, which are known for their varied pharmacological properties. The structure can be represented as follows:

This compound features a benzothiazole ring substituted with a methoxycarbonothioate group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

A summary of MIC values against selected microbial strains is presented in Table 1:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <40 |

| Bacillus subtilis | <47 |

| Escherichia coli | <132 |

| Candida albicans | <207 |

These results suggest that the compound has potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The compound has shown promising results in inhibiting the growth of various human cancer cell lines.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value in the nanomolar range.

- Colon Cancer : Similar inhibitory effects were observed in colon cancer cells, indicating a potential role as an anticancer agent .

The biological activity of this compound is believed to be linked to its ability to interfere with essential cellular processes:

- Inhibition of DNA Synthesis : The compound may inhibit DNA replication in bacterial cells, leading to cell death.

- Protein Interaction : Molecular docking studies suggest that the compound interacts with key proteins involved in metabolic pathways and stress responses in bacteria .

Research Findings

Recent studies employing advanced techniques such as iTRAQ-based quantitative proteomics have elucidated the molecular mechanisms by which benzothiazole compounds exert their effects. For example, alterations in protein expression related to energy metabolism and detoxification processes have been noted in response to treatment with benzothiazoles .

Q & A

Q. What are the standard synthetic routes for preparing S-1,3-Benzothiazol-2-yl O-methyl carbonothioate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,3-benzothiazole-2-thiol with methyl chlorothioformate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. Key optimization parameters include:

- Temperature : Reflux conditions (~80°C) ensure complete reaction .

- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases.

- Solvent choice : Acetone improves yield due to better solubility of intermediates .

Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the thioester bond .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, which may degrade the benzothiazole moiety .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in acyl transfer reactions?

The electron-withdrawing benzothiazole ring activates the thioester group, enhancing its electrophilicity. This facilitates nucleophilic attack by amines or alcohols in acyl transfer reactions. Computational studies (DFT) can map charge distribution, showing higher electron density on the sulfur atom, which directs regioselectivity in reactions . Experimental validation via kinetic studies (e.g., varying nucleophile concentration) further quantifies reactivity trends .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-derived thioesters?

Discrepancies often arise from:

- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity before bioassays .

- Solubility differences : Optimize DMSO concentration (<1% v/v) in cell-based assays to avoid false negatives .

- Structural analogs : Compare activity of this compound with its O-ethyl or S-aryl derivatives to isolate electronic vs. steric effects .

Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : The methoxy group participates in C–H···O interactions, stabilizing crystal packing .

- π–π stacking : Benzothiazole rings align face-to-face (3.5–4.0 Å spacing), influencing solid-state reactivity .

Sample preparation: Grow crystals via slow evaporation in ethanol/chloroform (1:1) at 4°C. Refinement with SHELXL97 ensures accurate bond angle/thermal parameter calculations .

Q. What role does this compound play in synthesizing cephalosporin derivatives, and how can reaction yields be improved?

As an acylating agent, it transfers the benzothiazole-thioester moiety to β-lactam antibiotics. Key optimizations:

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation rates .

- Solvent : Anhydrous THF minimizes hydrolysis of the thioester .

- Stoichiometry : A 1.2:1 molar ratio (acylating agent:cephalosporin core) maximizes yield (reported up to 83%) .

Methodological Considerations

Q. How to design kinetic studies for assessing thioester hydrolysis under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.